molecular formula C11H13NO3 B11726897 2,4,5-Trimethoxyphenylacetonitrile

2,4,5-Trimethoxyphenylacetonitrile

Cat. No.: B11726897
M. Wt: 207.23 g/mol
InChI Key: VVLKVOLUZLTUAF-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4,5-Trimethoxyphenyl)acetonitrile can be synthesized through the condensation of 2,4,5-trimethoxybenzaldehyde with hippuric acid . This reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-(2,4,5-trimethoxyphenyl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: 2-(2,4,5-Trimethoxyphenyl)acetic acid.

    Reduction: 2-(2,4,5-Trimethoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4,5-Trimethoxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,5-trimethoxyphenyl)acetonitrile and its derivatives involves interaction with various molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to anti-cancer, anti-inflammatory, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxyphenyl)acetonitrile
  • 2-(2,3,4-Trimethoxyphenyl)acetonitrile
  • 2-(2,5-Dimethoxyphenyl)acetonitrile

Uniqueness

2-(2,4,5-Trimethoxyphenyl)acetonitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2,4,5-trimethoxyphenyl)acetonitrile

InChI

InChI=1S/C11H13NO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4H2,1-3H3

InChI Key

VVLKVOLUZLTUAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC#N)OC)OC

Origin of Product

United States

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